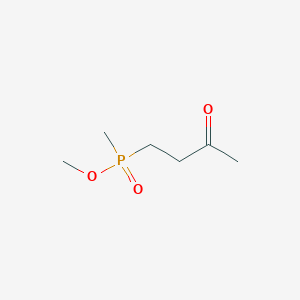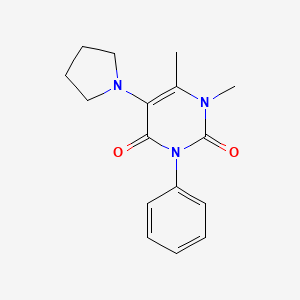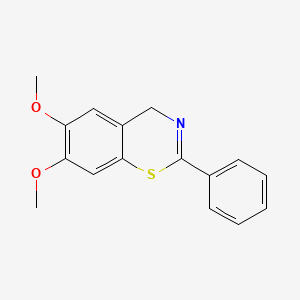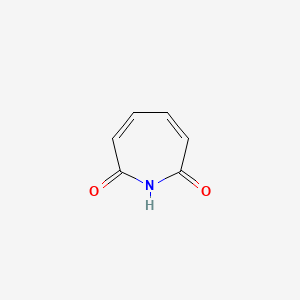
1H-azepine-2,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-azepine-2,7-dione is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms within its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-azepine-2,7-dione can be synthesized through several methods. One common approach involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . Another method includes the photocycloaddition of substituted alkenes with isoindole-dione derivatives in the presence of a photocatalyst .
Industrial Production Methods: Industrial production of this compound often involves one-pot synthesis techniques, which are efficient and cost-effective. These methods typically include the recyclization of small and medium carbo- or azacyclanes and multicomponent heterocyclization reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-azepine-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield partially or fully saturated azepine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various azepine derivatives, which can exhibit different degrees of saturation and functionalization .
Applications De Recherche Scientifique
1H-azepine-2,7-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-azepine-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as anticonvulsant, analgesic, and antineoplastic activities .
Comparaison Avec Des Composés Similaires
Azepine: A seven-membered nitrogen-containing heterocycle.
Azepane: A fully saturated analog of azepine.
Azepinone: A ketone derivative of azepine.
Uniqueness: 1H-azepine-2,7-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
24833-10-1 |
|---|---|
Formule moléculaire |
C6H5NO2 |
Poids moléculaire |
123.11 g/mol |
Nom IUPAC |
azepine-2,7-dione |
InChI |
InChI=1S/C6H5NO2/c8-5-3-1-2-4-6(9)7-5/h1-4H,(H,7,8,9) |
Clé InChI |
FJQZWODWLBQDBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
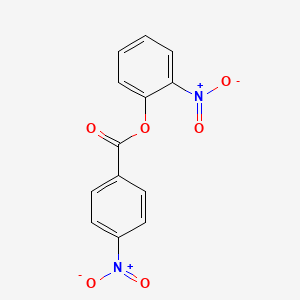
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)

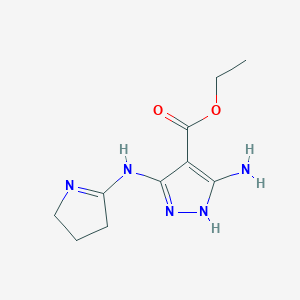
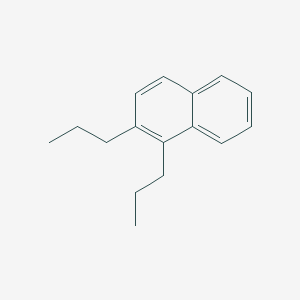
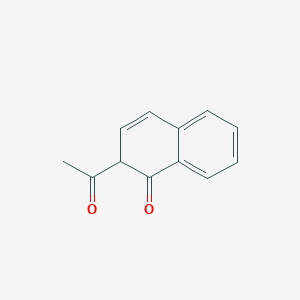
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
